N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique chemical structure, which combines a thiazole ring with a chlorobenzyl and methoxyphenoxy group, potentially offering a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazole ring.
Attachment of the Methoxyphenoxy Group: The final step involves the coupling of the methoxyphenoxy group to the thiazole ring through an acylation reaction using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the chlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-{5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methoxyphenoxy)acetamide can be compared with other thiazole derivatives, such as:
2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the methoxyphenoxy group.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Contains a benzo[d]thiazole ring and different substituents.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: Different substituents on the thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-4-5-9-17(16)25-12-18(23)22-19-21-11-14(26-19)10-13-6-2-3-7-15(13)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARGWRQRQRKJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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